molecular formula C19H17ClN4O3S2 B11169255 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11169255
M. Wt: 448.9 g/mol
InChI Key: ZCIJQNOQYYMEFO-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with acetylamino, chloro, and methoxy groups, along with a thiadiazole ring attached via a phenylsulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chloro-2-methoxybenzoic acid with acetic anhydride to introduce the acetylamino group.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the benzamide intermediate with a suitable thiadiazole precursor, such as 5-mercapto-1,3,4-thiadiazole, under appropriate conditions.

    Phenylsulfanyl Linkage: The phenylsulfanyl group can be attached by reacting the thiadiazole intermediate with a phenylsulfanyl methylating agent, such as phenylsulfanylmethyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with similar structural features but lacking the thiadiazole ring.

    4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole: Another compound with a different heterocyclic ring but similar functional groups.

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring and the phenylsulfanyl linkage, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H17ClN4O3S2/c1-11(25)21-15-9-16(27-2)13(8-14(15)20)18(26)22-19-24-23-17(29-19)10-28-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

ZCIJQNOQYYMEFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)Cl

Origin of Product

United States

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